molecular formula C12H18FN5 B11734793 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11734793
M. Wt: 251.30 g/mol
InChI Key: DZHCHZZOPTYKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole ring contains 1,3-dimethyl substituents, while the second features a 2-fluoroethyl group at position 1 and a methyl group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-containing ligands.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-7-18(5-4-13)16-12(9)14-6-11-8-17(3)15-10(11)2/h7-8H,4-6H2,1-3H3,(H,14,16)

InChI Key

DZHCHZZOPTYKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C)CCF

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ylmethanamine

The 1,3-dimethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A representative procedure involves reacting 2,4-pentanedione with methylhydrazine in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazole. Subsequent formylation at the 4-position using phosphorus oxychloride (Vilsmeier-Haack reaction) generates 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to produce 1,3-dimethyl-1H-pyrazol-4-ylmethanamine.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
CyclocondensationMethylhydrazine, ethanol, reflux78–85
FormylationPOCl₃, DMF, 0–5°C65–72
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, rt60–68

Preparation of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine

The fluoroethyl-substituted pyrazole intermediate is synthesized via nucleophilic substitution. 4-Methyl-1H-pyrazol-3-amine is treated with 1-bromo-2-fluoroethane in the presence of potassium carbonate in acetonitrile at 60°C, yielding 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine. Alternative methods employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity, achieving yields up to 82%.

Side Reactions and Mitigation:

  • Competing O-alkylation is minimized by using polar aprotic solvents (e.g., DMF) and excess amine.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Coupling of Intermediate Amines via Reductive Amination

The final step involves coupling 1,3-dimethyl-1H-pyrazol-4-ylmethanamine with 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine using reductive amination. The reaction employs sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature, with catalytic acetic acid to protonate the amine. This method avoids racemization and achieves yields of 70–75%.

Optimized Parameters:

ParameterOptimal Value
Reducing AgentSTAB (1.2 equiv)
SolventDichloromethane
Reaction Time12–16 hours
Temperature25°C

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for fluoroethylation, while protic solvents (e.g., methanol) favor reductive amination by stabilizing intermediates. Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition above 100°C.

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored for pyrazole functionalization but faces challenges with fluorine compatibility. Boron-based catalysts (e.g., STAB) remain preferred for reductive steps due to their mild conditions and compatibility with sensitive functional groups.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Batch reactors dominate large-scale production, offering reproducibility and ease of monitoring. However, continuous flow systems reduce reaction times by 40% for fluoroethylation steps, as demonstrated in pilot studies.

Cost-Efficiency Analysis

ComponentCost Contribution (%)
Raw Materials55
Energy Consumption25
Purification20
Fluoroethyl halides account for 30% of raw material costs, driving research into cheaper fluorine sources.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, pyrazole-H), 4.72 (t, J = 6.8 Hz, 2H, CH₂F), 3.85 (s, 3H, N-CH₃), 2.45 (s, 3H, CH₃).

  • HRMS (ESI): m/z calc. for C₁₂H₁₈FN₅ [M+H]⁺ 252.1578, found 252.1581.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with retention time = 8.2 min.

Challenges and Alternative Approaches

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 50% for cyclocondensation steps, though scalability remains limited. Biocatalytic amination using transaminases is under investigation but currently achieves <30% yields .

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine.

Case Study:
A study evaluated the compound's efficacy against several cancer cell lines, such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The results indicated that the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.8 µM, respectively, demonstrating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Percent Growth Inhibition (%)
A54912.578
MDA-MB-23115.872

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Findings:
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM .

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%) at 10 µM
TNF-alpha85
IL-680

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Pyrazole derivatives have shown effectiveness against various bacterial strains.

Study Overview:
In a screening assay against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

(a) Ethyl vs. Methyl Groups

  • N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (1:1) ():
    • Replacing the 1,3-dimethyl group with 1-ethyl-3-methyl introduces a bulkier ethyl substituent. This increases lipophilicity (logP) and may alter binding pocket interactions in biological targets. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
    • Key Difference : Ethyl substitution may reduce metabolic oxidation at the 1-position compared to methyl groups.

(b) Fluorine Position and Electronic Effects

  • 4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine (): Aromatic fluorine (on the benzyl group) vs. aliphatic fluorine (2-fluoroethyl) in the target compound. Bromine at position 4 introduces reactivity for further functionalization (e.g., cross-coupling).

(c) Trifluoromethyl Substitutions

  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine ():
    • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing acidity (pKa) of adjacent protons and enhancing binding to electron-rich biological targets.
    • Compared to the target compound’s fluoroethyl group, -CF₃ offers greater metabolic resistance but may reduce solubility.

Comparative Physicochemical Properties

Compound Name Molecular Weight Key Substituents logP* Solubility (mg/mL) Reference
Target Compound 266.30 1,3-dimethyl; 2-fluoroethyl; 4-methyl 2.1 0.15 (PBS) -
N-[(1-Ethyl-3-methyl-pyrazol-4-yl)methyl]-... 287.77 1-ethyl-3-methyl; 2-fluoroethyl 2.8 0.08 (HCl salt: 1.2)
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 179.14 1-ethyl; 3-CF₃ 1.9 0.05
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-... 215.25 Pyridine; cyclopropyl 1.5 0.20

*Calculated using fragment-based methods.

Biological Activity

The compound N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and the implications of its use in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₉H₁₃F₁N₅
  • IUPAC Name : this compound

Structural Features

The compound features two pyrazole rings and a fluoroethyl group, which are critical for its biological activity. The presence of the dimethyl groups on the pyrazole ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

The pyrazole scaffold is known for its anticancer activity. In vitro studies have demonstrated that compounds with similar structures induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This makes them potential candidates for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy of Pyrazole Derivatives

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested them against common pathogens. The results indicated that certain derivatives displayed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity in Human Cell Lines

A study conducted on human cancer cell lines revealed that a related pyrazole compound induced cell cycle arrest and apoptosis in breast cancer cells. The compound activated the p53 pathway, leading to increased expression of pro-apoptotic factors .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors linked to inflammation and cancer progression.
  • Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a method analogous to involves reacting halogenated pyrazole precursors with fluoroethylamine derivatives in polar aprotic solvents (e.g., DMSO or DMF) under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) at 35–60°C for 24–48 hours . Copper catalysts (e.g., CuBr) may enhance coupling efficiency . Yield optimization requires careful stoichiometric control of reagents (e.g., 1.1–1.5 equivalents of fluoroethylamine), inert atmosphere, and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Peaks for the 2-fluoroethyl group (δ ~4.5–4.8 ppm for -CH₂F; δ ~90–100 ppm for CF₂ in ¹³C) and pyrazole methyl groups (δ ~2.1–2.5 ppm) .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., calculated for C₁₁H₁₆F₁N₅: 253.13 g/mol) .
  • Melting Point : Consistency with literature values (e.g., 104–107°C for analogous pyrazolamines) .

Q. What solvent systems are suitable for solubilizing this compound in biological assays?

The compound’s solubility depends on substituent polarity. For in vitro studies, DMSO is commonly used (due to the compound’s hydrophobic pyrazole core), but aqueous solubility can be improved via co-solvents like ethanol (≤10% v/v) . Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is recommended for cell-based assays .

Advanced Research Questions

Q. How can contradictory NMR data for fluorinated pyrazole derivatives be resolved during structural analysis?

Fluorine’s strong electronegativity induces splitting in adjacent protons (e.g., -CH₂F as a triplet or quartet). For ambiguous signals:

  • Perform 19F NMR to confirm fluorine environment (δ ~-200 to -220 ppm for -CH₂F) .
  • Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals, especially for overlapping pyrazole ring protons .
  • Compare with computed NMR spectra (DFT methods) for theoretical validation .

Q. What strategies mitigate low yields in the alkylation of pyrazole amines with fluoroethyl groups?

Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 48 hours conventionally) .
  • Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems .
  • Protecting groups : Temporarily protect the pyrazole NH with tert-butoxycarbonyl (Boc) to direct alkylation to the desired nitrogen .

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to predict optimal substituents .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with fluoroethyl groups) .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • LC-MS/MS : Monitor hydrolytic cleavage of the fluoroethyl group (expected m/z shift of -46 Da) .
  • Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze aliquots at 0, 24, and 48 hours via HPLC .
  • X-ray crystallography : Resolve degradation-induced structural changes in co-crystals with target proteins .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
Column Chromatography PurificationEthyl acetate/hexane (0–100% gradient)
HRMS Molecular validationESI+ mode, resolution >10,000
19F NMR Fluorine environment analysisδ range: -200 to -220 ppm
DFT Calculations NMR predictionB3LYP/6-311+G(d,p) basis set

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.